molecular formula C42H82O8 B12656060 D-Glucitol distearate CAS No. 68317-50-0

D-Glucitol distearate

Cat. No.: B12656060
CAS No.: 68317-50-0
M. Wt: 715.1 g/mol
InChI Key: MZIPZRNJUJLPSS-FOGKZQIUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucitol distearate is typically synthesized through the esterification of D-glucitol with stearic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures to facilitate the esterification process . The reaction can be represented as follows:

D-Glucitol+2Stearic AcidD-Glucitol Distearate+2Water\text{D-Glucitol} + 2 \text{Stearic Acid} \rightarrow \text{this compound} + 2 \text{Water} D-Glucitol+2Stearic Acid→D-Glucitol Distearate+2Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes where D-glucitol and stearic acid are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

D-Glucitol distearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding D-glucitol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol or acid .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

D-Glucitol distearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets include the interfaces of oil and water phases, where it aligns itself to reduce interfacial tension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucitol distearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective emulsifier for a wide range of applications. Its biocompatibility and non-ionic nature also contribute to its versatility in various formulations .

Properties

CAS No.

68317-50-0

Molecular Formula

C42H82O8

Molecular Weight

715.1 g/mol

IUPAC Name

[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-octadecanoyloxyhexyl] octadecanoate

InChI

InChI=1S/C42H82O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)49-36-38(42(48)41(47)37(44)35-43)50-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44,47-48H,3-36H2,1-2H3/t37-,38+,41-,42-/m1/s1

InChI Key

MZIPZRNJUJLPSS-FOGKZQIUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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